An In-depth Technical Guide to N-(4-aminophenyl)-2-chloro-N-methylacetamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-(4-aminophenyl)-2-chloro-N-methylacetamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of N-(4-aminophenyl)-2-chloro-N-methylacetamide, a key intermediate in pharmaceutical manufacturing. Drawing upon established chemical principles and available data, this document aims to be an essential resource for professionals in the fields of chemical research and drug development.
Chemical Identity and Molecular Structure
N-(4-aminophenyl)-2-chloro-N-methylacetamide is a substituted aromatic amide with the chemical formula C₉H₁₁ClN₂O.[1][2] Its structure features a central N-methyl acetamide group where the nitrogen is attached to a p-aminophenyl ring and the acetyl group is substituted with a chlorine atom.
Systematic IUPAC Name: N-(4-aminophenyl)-2-chloro-N-methylacetamide[1]
Molecular Structure:
Figure 1: 2D structure of N-(4-aminophenyl)-2-chloro-N-methylacetamide.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 855860-75-2 | [1][2] |
| Molecular Formula | C₉H₁₁ClN₂O | [1][2] |
| Molecular Weight | 198.65 g/mol | [1] |
| Appearance | Light brown powder | [2] |
| Melting Point | Not experimentally determined. Estimated to be in the range of other substituted N-phenylacetamides (e.g., 2-chloro-N-methyl-N-phenylacetamide: 66-68 °C).[3] | N/A |
| Solubility | Soluble in water. Expected to be soluble in common organic solvents like ethanol, acetone, and chloroform based on the properties of the related compound N-Methylacetamide.[4] | N/A |
| SMILES | CN(C(=O)CCl)c1ccc(N)cc1 | [1][2] |
| InChI | InChI=1S/C9H11ClN2O/c1-12(9(13)6-10)8-4-2-7(11)3-5-8/h2-5H,6,11H2,1H3 | [1] |
Synthesis of N-(4-aminophenyl)-2-chloro-N-methylacetamide
The synthesis of N-(4-aminophenyl)-2-chloro-N-methylacetamide can be approached through a multi-step process, typically starting from p-nitroaniline. The general strategy involves the chloroacetylation of the amino group, followed by methylation of the resulting amide, and finally, reduction of the nitro group to an amine.
Proposed Synthetic Pathway:
Figure 2: Proposed synthetic pathway for N-(4-aminophenyl)-2-chloro-N-methylacetamide.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on established methods for the synthesis of related compounds and provides a robust starting point for laboratory preparation.
Step 1: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide
This step involves the acylation of p-nitroaniline with chloroacetyl chloride.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve p-nitroaniline in a suitable solvent such as ethyl acetate or dichloromethane.
-
Acylation: Cool the solution to 0-5 °C in an ice bath. Slowly add an equimolar amount of chloroacetyl chloride dropwise, maintaining the temperature below 10 °C. The addition of a base, such as triethylamine or pyridine, is necessary to neutralize the hydrochloric acid formed during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture with water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
This step involves the methylation of the amide nitrogen.
-
Reaction Setup: Dissolve the 2-chloro-N-(4-nitrophenyl)acetamide from the previous step in a suitable aprotic solvent like dimethylformamide (DMF) or acetone in a round-bottom flask.
-
Methylation: Add a base, such as potassium carbonate, to the solution. Then, add a methylating agent, for example, dimethyl sulfate or methyl iodide, dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete, as indicated by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice-water. The product may precipitate out and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Step 3: Synthesis of N-(4-aminophenyl)-2-chloro-N-methylacetamide
The final step is the reduction of the nitro group to an amine.
-
Reaction Setup: Dissolve 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide in a suitable solvent such as ethanol or acetic acid.
-
Reduction:
-
Method A (Catalytic Hydrogenation): Transfer the solution to a hydrogenation vessel. Add a catalytic amount of palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas and stir at room temperature until the theoretical amount of hydrogen is consumed.
-
Method B (Metal/Acid Reduction): Add a metal such as iron powder or tin(II) chloride to the solution. Then, slowly add a mineral acid like hydrochloric acid while stirring. The reaction is typically exothermic and may require cooling.
-
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up:
-
For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
For Metal/Acid Reduction: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution). Extract the product with an organic solvent.
-
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent. The final product can be purified by column chromatography or recrystallization to yield N-(4-aminophenyl)-2-chloro-N-methylacetamide.[5]
Spectral Data and Characterization
While specific, publicly available spectra for N-(4-aminophenyl)-2-chloro-N-methylacetamide are limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Expected Spectroscopic Data:
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.5-7.5 ppm. - Methylene protons (-CH₂Cl): A singlet around δ 4.0-4.5 ppm. - Methyl protons (-NCH₃): A singlet around δ 3.2-3.5 ppm. - Amine protons (-NH₂): A broad singlet, chemical shift can vary depending on solvent and concentration. |
| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the range of δ 165-170 ppm. - Aromatic carbons: Signals in the aromatic region (δ 110-150 ppm). - Methylene carbon (-CH₂Cl): A signal around δ 40-45 ppm. - Methyl carbon (-NCH₃): A signal around δ 35-40 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹. - C=O stretching (amide): A strong absorption band around 1650-1680 cm⁻¹. - C-N stretching: Around 1200-1350 cm⁻¹. - C-Cl stretching: A band in the region of 600-800 cm⁻¹. - Aromatic C-H and C=C stretching: Bands in their characteristic regions.[3] |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z ≈ 198 (for ³⁵Cl) and an isotopic peak (M+2) at m/z ≈ 200 (for ³⁷Cl) with an approximate ratio of 3:1. - Common fragmentation patterns would involve the loss of the chloromethyl group and other characteristic fragments.[3] |
Chemical Reactivity and Stability
The reactivity of N-(4-aminophenyl)-2-chloro-N-methylacetamide is primarily dictated by the chloroacetamide and the aromatic amine functionalities.
-
Nucleophilic Substitution at the α-Carbon: The chlorine atom on the acetyl group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of various functional groups, a key feature in its utility as a synthetic intermediate.[6]
-
Reactions of the Aromatic Amine: The primary amino group on the phenyl ring can undergo typical reactions of aromatic amines, such as diazotization followed by Sandmeyer reactions, or acylation and alkylation.
-
Stability: The compound is expected to be stable under normal storage conditions. However, it may be sensitive to strong acids, bases, and oxidizing agents. Hydrolysis of the amide bond can occur under harsh acidic or basic conditions.
Reactivity Flowchart:
Figure 3: Key reactivity pathways of N-(4-aminophenyl)-2-chloro-N-methylacetamide.
Applications in Drug Development and Research
The primary documented application of N-(4-aminophenyl)-2-chloro-N-methylacetamide is as a crucial intermediate in the synthesis of Nintedanib .[7] Nintedanib is a multi-targeted tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. This compound serves as a building block for constructing the core structure of the Nintedanib molecule.
Its bifunctional nature, possessing both a reactive chloroacetamide moiety and a nucleophilic aromatic amine, makes it a versatile synthon for the preparation of a variety of more complex molecules in medicinal chemistry and materials science. The chloroacetamide group is a common pharmacophore in various biologically active compounds.[3][8]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling N-(4-aminophenyl)-2-chloro-N-methylacetamide.
Hazard Identification:
-
Irritation: Expected to be an irritant to the skin, eyes, and respiratory system.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
N-(4-aminophenyl)-2-chloro-N-methylacetamide is a valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of Nintedanib. Its well-defined structure and predictable reactivity make it an important tool for medicinal chemists and process development scientists. This guide has provided a detailed overview of its fundamental properties, a plausible synthetic route, expected spectral characteristics, and key safety considerations to aid researchers in its effective and safe utilization.
References
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PubChem. (n.d.). N-(4-aminophenyl)-2-chloro-N-methylAcetamide. Retrieved February 2, 2026, from [Link]
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